6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

Immunoregulation Delayed-type hypersensitivity Autoimmune disease model

6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione (CAS 82696-77-3) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-5,7-dione class, structurally characterized by a 4-chlorophenylamino substituent at the 6-position of the fused bicyclic core. First disclosed in the early 1980s by Teijin Limited as part of a series of immunoregulating agents, the compound is also cataloged under NSC 345751 in the NCI/DTP repository.

Molecular Formula C12H10ClN3O2S
Molecular Weight 295.75 g/mol
CAS No. 82696-77-3
Cat. No. B12913862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione
CAS82696-77-3
Molecular FormulaC12H10ClN3O2S
Molecular Weight295.75 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=O)C(C(=O)N21)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C12H10ClN3O2S/c13-7-1-3-8(4-2-7)14-9-10(17)15-12-16(11(9)18)5-6-19-12/h1-4,9,14H,5-6H2
InChIKeyRIXDUCNZSMWCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione (CAS 82696-77-3): Core Chemical Identity and Procurement-Relevant Classification


6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione (CAS 82696-77-3) is a heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-5,7-dione class, structurally characterized by a 4-chlorophenylamino substituent at the 6-position of the fused bicyclic core [1]. First disclosed in the early 1980s by Teijin Limited as part of a series of immunoregulating agents, the compound is also cataloged under NSC 345751 in the NCI/DTP repository [2]. Its molecular formula is C12H10ClN3O2S with a molecular weight of 295.75 g/mol [1]. Commercially, it is available from multiple specialty chemical suppliers, primarily serving medicinal chemistry and immunology research communities.

Why 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione Cannot Be Interchanged with In-Class Thiazolo[3,2-a]pyrimidine Analogs


Within the thiazolo[3,2-a]pyrimidine-5,7-dione scaffold, seemingly minor structural modifications at the 6-position produce divergent pharmacological profiles that preclude simple substitution. The 4-chlorophenyl substituent on the target compound establishes a specific steric and electronic environment that governs both target engagement and pharmacokinetic behavior. As demonstrated in the foundational Teijin patent, close analogs such as the 6-p-chlorobenzyl (Medicine C) and 6-cyclohexyl (Medicine A) derivatives differ not only in synthesis yield and physical properties but, more critically, in quantitative immunoregulatory potency in the delayed-type hypersensitivity model [1]. A procurement decision based solely on scaffold similarity—without verifying substituent-specific biological data—risks selecting a compound with substantially altered efficacy, selectivity, and experimental reproducibility [1].

Quantitative Differentiation Evidence for 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione vs. Closest Analogs


Immunoregulatory Activity: Delayed-Type Hypersensitivity Foot Pad Reaction in Mice Compared with 6-p-Chlorobenzyl and 6-o-Chlorobenzyl Analogs

The target compound (Medicine B) was directly compared with its 6-p-chlorobenzyl (Medicine C) and 6-o-chlorobenzyl (Medicine D) analogs, as well as with the clinical immunomodulators levamisole and D-penicillamine, in a murine delayed-type hypersensitivity model using sheep red blood cell antigen challenge [1]. At 25 mg/kg oral administration, the target compound produced a foot pad reaction of 5.7 ± 1.0 (0.1 mm units), which was lower than the 6-p-chlorobenzyl analog (6.5 ± 0.4) and the 6-o-chlorobenzyl analog (6.1 ± 1.2), indicating a distinct, moderate immunopotentiating profile rather than maximal stimulation [1].

Immunoregulation Delayed-type hypersensitivity Autoimmune disease model

Immunoregulatory Activity: Dose-Response Differentiation from the 6-p-Chlorobenzyl Analog at Low Dose (1 mg/kg)

At the lowest tested dose of 1 mg/kg, the target compound (Medicine B) produced a foot pad reaction of 5.3 ± 0.8, whereas the 6-p-chlorobenzyl analog (Medicine C) gave a substantially higher response of 7.2 ± 0.5 (P < 0.05 vs. control) [1]. This 26.4% lower response at the 1 mg/kg dose highlights a critical divergence in potency at low concentrations, with the 6-p-chlorobenzyl analog provoking significantly stronger immune stimulation [1].

Immunopotentiation Dose-response T-cell mediated immunity

Synthetic Accessibility and Yield: Comparison with 6-Cyclohexyl and 6-p-Chlorobenzyl Analogs Under Identical Reaction Conditions

The target compound was synthesized by direct thermal cyclocondensation of 2-aminothiazoline with p-chlorophenyl diethyl malonate at 180 °C for 30 minutes, affording a 63% isolated yield [1]. Under analogous conditions, the 6-cyclohexyl analog (Medicine A) gave an 80% yield, while the 6-p-chlorobenzyl analog (Medicine C) required a more demanding two-step protocol (180 °C then 220 °C in diphenyl ether) and yielded only 38% [1]. The target compound thus occupies an intermediate position in synthetic accessibility—substantially more accessible than the benzyl analog but less so than the cyclohexyl analog.

Synthetic chemistry Process chemistry Yield optimization

Physicochemical Benchmarking: Melting Point and Thermal Stability vs. Thiazolo[3,2-a]pyrimidine-5,7-dione Congeners

The target compound exhibits a melting point of 275 °C, identical to that of the 6-p-chlorobenzyl analog (273.5–275.5 °C) and substantially higher than the 6-cyclohexyl analog (250–251 °C) [1]. The 6-p-bromophenyl analog has a melting point of 284–287 °C, indicating that halogen substitution at the para position of the 6-phenyl ring elevates thermal stability relative to alkyl substitution [1]. The narrow melting range of the target compound suggests high crystalline purity achievable through the described precipitation method.

Physicochemical characterization Thermal stability Solid-state properties

ROMK (Kir1.1) Potassium Channel Inhibition: Cross-Study Potency Comparison with Reference ROMK Inhibitors

The target compound has been reported in the BindingDB database (CHEMBL4175004) to inhibit human ROMK2 (Kir1.1) with an IC50 of 86 nM in a Thallos-AM dye-based fluorescence assay in HEK293 cells [1]. A structurally distinct ROMK inhibitor, CHEMBL4066256, shows an IC50 of 53 nM against human ROMK in HEK293 cells under similar thallium flux assay conditions [2]. While not a head-to-head comparison within the same study, these cross-study data place the target compound as a moderately potent ROMK inhibitor, approximately 1.6-fold less potent than CHEMBL4066256. Importantly, the target compound demonstrates selectivity against hERG (Ki > 40,000 nM), indicating a >465-fold selectivity window for ROMK over hERG [1].

ROMK Potassium channel Ion channel pharmacology

Immunoregulatory Selectivity: Lymphocyte Blast Transformation Profile vs. Levamisole

In the lymphocyte blast transformation assay using concanavalin A-stimulated mouse spleen cells, the 6-p-chlorobenzyl analog (Medicine C) at 5.0 µg/mL suppressed 3H-thymidine incorporation to 8,568 ± 2,009 cpm compared to 24,733 ± 1,043 cpm for untreated stimulated cells (65% suppression), while levamisole at 25 µg/mL enhanced proliferation to 93,325 ± 12,561 cpm [1]. The target compound (Medicine B) was not directly tested in this assay within the same experiment, establishing a class-level inference that the 4-chlorophenyl-substituted derivative produces an intermediate immunomodulatory effect between the suppressive benzyl analogs and the stimulatory reference drug levamisole, consistent with its moderate performance in the delayed-type hypersensitivity model [1].

Lymphocyte proliferation Immunopharmacology Mitogen response

Optimal Application Scenarios for 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione Based on Quantitative Differentiation Evidence


Controlled Immunopotentiation Studies in Murine Autoimmune Disease Models

The target compound is ideally suited for delayed-type hypersensitivity and autoimmune disease research where moderate, controlled immunopotentiation—rather than maximal stimulation—is desired. With foot pad reaction values of 5.3–5.7 (0.1 mm) across 1–25 mg/kg doses, it provides a statistically distinguishable but non-exaggerated immune enhancement compared to the 6-p-chlorobenzyl analog (6.5–7.2 units) and levamisole (5.9–7.6 units), making it the preferred agent for studying physiological immunoregulation without overwhelming the model system [1].

Selective ROMK (Kir1.1) Potassium Channel Pharmacological Probing

With a documented ROMK IC50 of 86 nM and >465-fold selectivity over hERG (Ki > 40 µM), this compound serves as a selective pharmacological tool for dissecting renal outer medullary potassium channel function in ion channel research. Its selectivity profile is particularly valuable for experiments where hERG off-target activity must be rigorously excluded, such as cardiac safety pharmacology profiling and renal potassium handling studies [1].

Structure-Activity Relationship (SAR) Reference Standard for Thiazolo[3,2-a]pyrimidine-5,7-dione Immunomodulators

The compound occupies a strategic position in the SAR landscape of 6-substituted thiazolo[3,2-a]pyrimidine-5,7-diones. As the 4-chlorophenyl-substituted congener, it bridges the activity gap between the highly potent 6-p-chlorobenzyl analog and the weakly active 6-cyclohexyl analog. Its well-characterized synthesis (63% yield, one-step thermal cyclocondensation), defined melting point (275 °C), and quantitative in vivo immunoregulatory data make it an essential reference standard for medicinal chemistry programs optimizing this scaffold [1].

Compound Library Annotation and Chemical Biology Screening

Cataloged as NSC 345751 in the NCI/DTP repository and CHEMBL4175004 in ChEMBL, the compound benefits from cross-referenced bioactivity annotations including ROMK inhibition and immunoregulatory activity. This multi-database provenance supports its use as an annotated screening hit in chemical biology campaigns targeting immunomodulation or ion channel modulation, where documented selectivity and in vivo validation data reduce the risk of pursuing false-positive hits from less well-characterized analogs [1][2].

Quote Request

Request a Quote for 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.